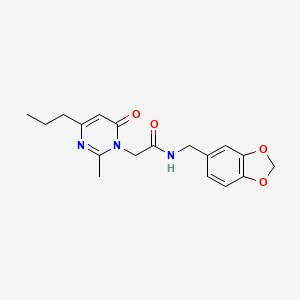
Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a chemical compound that is part of a broader class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. For instance, the first paper describes a series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which share a similar thiazole and pyridine moiety with the compound . These derivatives have been synthesized and evaluated for their hypoglycemic activity, specifically as glucokinase (GK) activators and peroxisome proliferator-activated receptor gamma (PPARγ) activators .
Synthesis Analysis
The synthesis of related compounds, such as the ones mentioned in the first paper, involves the creation of a thiazole ring attached to a pyrimidinyl group, which is then linked to various substituents that can modulate the biological activity of the compound . The synthesis process is likely to involve multiple steps, including the formation of the thiazole ring, the introduction of the amino group, and the attachment of the piperazine moiety. The exact synthetic route for Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate would depend on the starting materials and the desired functional groups on the final molecule.
Molecular Structure Analysis
The molecular structure of such compounds is crucial as it determines the interaction with biological targets. The presence of a thiazole ring suggests potential for interaction with enzymes or receptors, while the piperazine ring could be involved in enhancing solubility or further receptor interactions. The ethyl ester group may be a prodrug feature, designed to be metabolized into an active form within the body. The specific arrangement of these groups and the overall 3D conformation of the molecule would influence its pharmacokinetic and pharmacodynamic properties.
Chemical Reactions Analysis
The chemical reactions involving compounds like Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate would likely include its interaction with biological targets such as enzymes or receptors. The compound could undergo metabolic transformations in the body, leading to either activation or deactivation. The presence of an ester group suggests that hydrolysis could be a significant reaction, potentially releasing the active drug. Additionally, the amino group on the thiazole ring could be involved in forming hydrogen bonds or ionic interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The solubility, melting point, and stability of the compound would be influenced by the presence of the thiazole and piperazine rings, as well as the ethyl ester group. These properties are essential for the compound's bioavailability and shelf-life. The compound's reactivity with other chemicals, its photostability, and its behavior under different pH conditions are also important factors that would need to be characterized for pharmaceutical development.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related structurally to the compound , have been synthesized and investigated for their biological activities. These compounds, containing various heterocyclic nuclei, exhibited antimicrobial, antilipase, and antiurease activities, indicating their potential as therapeutic agents (Başoğlu et al., 2013).
Hypoglycemic Agents
Research on N-(pyrimidin-4-yl)thiazol-2-amine derivatives, closely related to the compound of interest, has led to the identification of a potent dual-acting hypoglycemic agent that activates both glucokinase (GK) and PPARγ. This highlights the compound's potential in managing blood glucose levels and treating diabetes (Song et al., 2011).
Antimicrobial and Antifungal Activities
Synthesis of new piperidine substituted benzothiazole derivatives, structurally similar to Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate, has shown promising antibacterial and antifungal activities. These findings support the potential use of these compounds in developing new antimicrobial agents (Shafi et al., 2021).
GyrB Inhibitors for Tuberculosis Treatment
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, certain compounds showed significant activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, pointing to their potential as new treatments for tuberculosis (Jeankumar et al., 2013).
Anticancer Agents
Compounds structurally related to Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate have been evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia. This research underlines the potential application of these compounds as anticancer agents, showcasing the importance of continued investigation into their properties and mechanisms of action (Temple et al., 1983).
Propriétés
IUPAC Name |
ethyl 4-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-25-17(24)22-9-7-21(8-10-22)15(23)13-11-26-16(19-13)20-14-6-4-5-12(2)18-14/h4-6,11H,3,7-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRHQMKVAHXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)

![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)

![2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523639.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)

![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)



![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)